

RH1115: A Novel Small-Molecule Inducer of mTOR-Independent Autophagy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RH1115**

Cat. No.: **B12380108**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases. While the mTOR-dependent pathway of autophagy is well-characterized, there is growing interest in identifying modulators of mTOR-independent pathways to circumvent potential off-target effects of mTOR inhibition. This technical guide provides an in-depth overview of **RH1115**, a novel small molecule that activates autophagy through an mTOR-independent mechanism. We detail its mechanism of action, protein targets, and effects on cellular processes. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to RH1115

RH1115 is a small molecule identified through a high-content phenotypic screen for compounds that promote autophagic flux.^{[1][2]} Subsequent studies have demonstrated that it operates independently of the well-established mTOR signaling pathway, which is a key regulator of cell growth and metabolism.^[1] This is a significant finding, as mTOR inhibitors can have broad and sometimes undesirable effects on cellular function.^[1] The mTOR-independent nature of **RH1115** makes it a promising candidate for further investigation as a therapeutic

agent, particularly in the context of neurodegenerative diseases where autophagy dysfunction is a known contributor to pathology.[1][2]

Mechanism of Action and Protein Targets

The mechanism of action of **RH1115** has been elucidated through target identification studies using a biotinylated analog of the compound.[1] These experiments revealed that **RH1115** directly interacts with two key proteins: Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1).[1][2][3]

- Lamin A/C: These are structural components of the nuclear lamina, which is involved in maintaining the shape of the nucleus and organizing chromatin. The interaction of **RH1115** with Lamin A/C suggests a potential link between nuclear architecture and the regulation of autophagy.[1]
- LAMP1: This is a major constituent of the lysosomal membrane and is crucial for lysosomal function, including the final stages of autophagy where the autophagosome fuses with the lysosome to form an autolysosome.[1] **RH1115**'s interaction with LAMP1 is associated with changes in lysosome positioning and morphology.[1][2]

The activation of autophagy by **RH1115** is confirmed by the increased ratio of LC3-II to LC3-I, a hallmark of autophagosome formation.[1] Crucially, this activation occurs without altering the phosphorylation status of p70S6K, a downstream effector of mTOR, confirming the mTOR-independent nature of **RH1115**'s activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **RH1115**.

Table 1: In Vitro Activity of **RH1115** and its Analogs

Compound	Assay	Cell Line	Parameter	Value	Reference
Biotin-RH1115	eGFP-LC3 Puncta Formation	HeLa	EC50	46.2 µM	[1]

Table 2: Effects of **RH1115** on Autophagy Markers in Neurons

Treatment	Cell Type	Parameter Measured	Observation	Significance	Reference
RH1115 (15 μ M)	i ³ Neurons	LC3-II/LC3-I Ratio	Significantly Increased	p < 0.05	[1]
RH1115 (15 μ M)	i ³ Neurons	Percentage of Autophagosomes	Increased	p < 0.05	[1]
RH1115 (15 μ M)	i ³ Neurons	Percentage of Autolysosomes	Increased	p < 0.001	[1]
RH1115 (15 μ M)	i ³ Neurons	Mean Size of Autolysosomes	Increased	p < 0.0001	[1]
RH1115 (15 μ M)	i ³ Neurons	Intensity of Autolysosomes	Increased	p < 0.0001	[1]

Table 3: Effects of **RH1115** on Protein Expression and Lysosomal Properties

Treatment	Cell Type	Parameter Measured	Observation	Significance	Reference
RH1115 (50 μ M)	HeLa	Lamin A/C Levels	No Significant Change	-	[1]
RH1115 (15 μ M)	i ³ Neurons	LAMP1 Protein Levels	Significantly Increased	p < 0.05	[1]
RH1115 (15 μ M)	i ³ Neurons	Mean Size of LAMP1-positive vesicles	Increased	-	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of **RH1115**.

eGFP-LC3 Puncta Formation Assay

This assay is used to quantify the formation of autophagosomes.

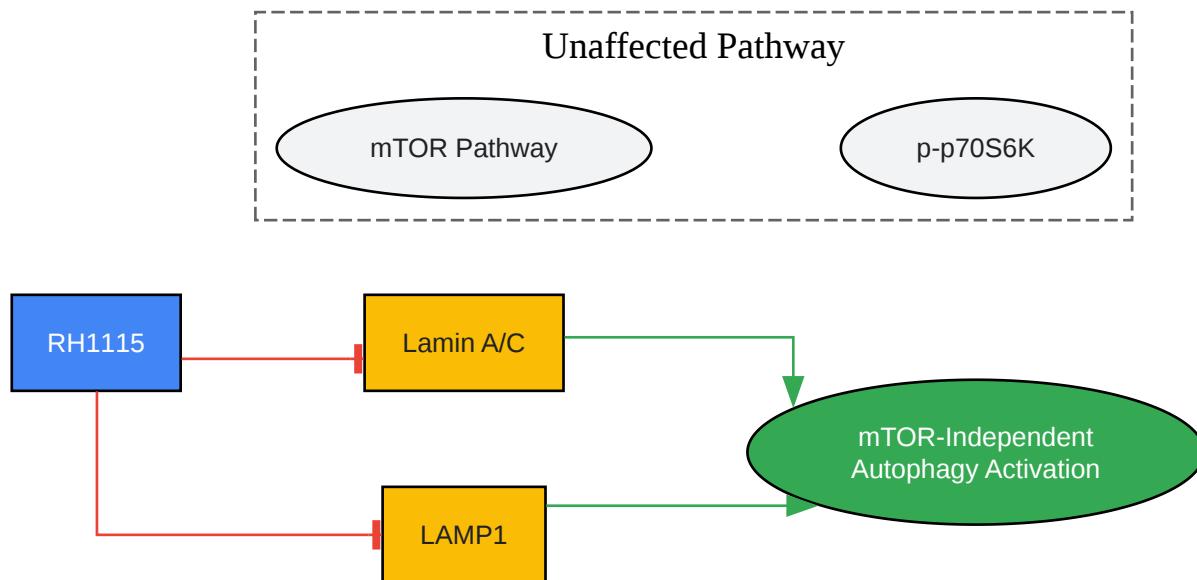
- Cell Culture: HeLa cells stably expressing eGFP-LC3 are seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Biotin-**RH1115**) or DMSO as a negative control for a specified period (e.g., 24 hours).
- Imaging: Cells are fixed, and nuclei are stained with a fluorescent dye (e.g., Hoechst). Images are acquired using a high-content imaging system.
- Image Analysis: Automated image analysis software is used to identify and count the number of eGFP-LC3 puncta per cell.
- Data Analysis: The number of puncta per cell is quantified, and dose-response curves are generated to determine the EC50 value.

Immunoblotting for Autophagy Markers

This technique is used to measure the levels of key autophagy-related proteins.

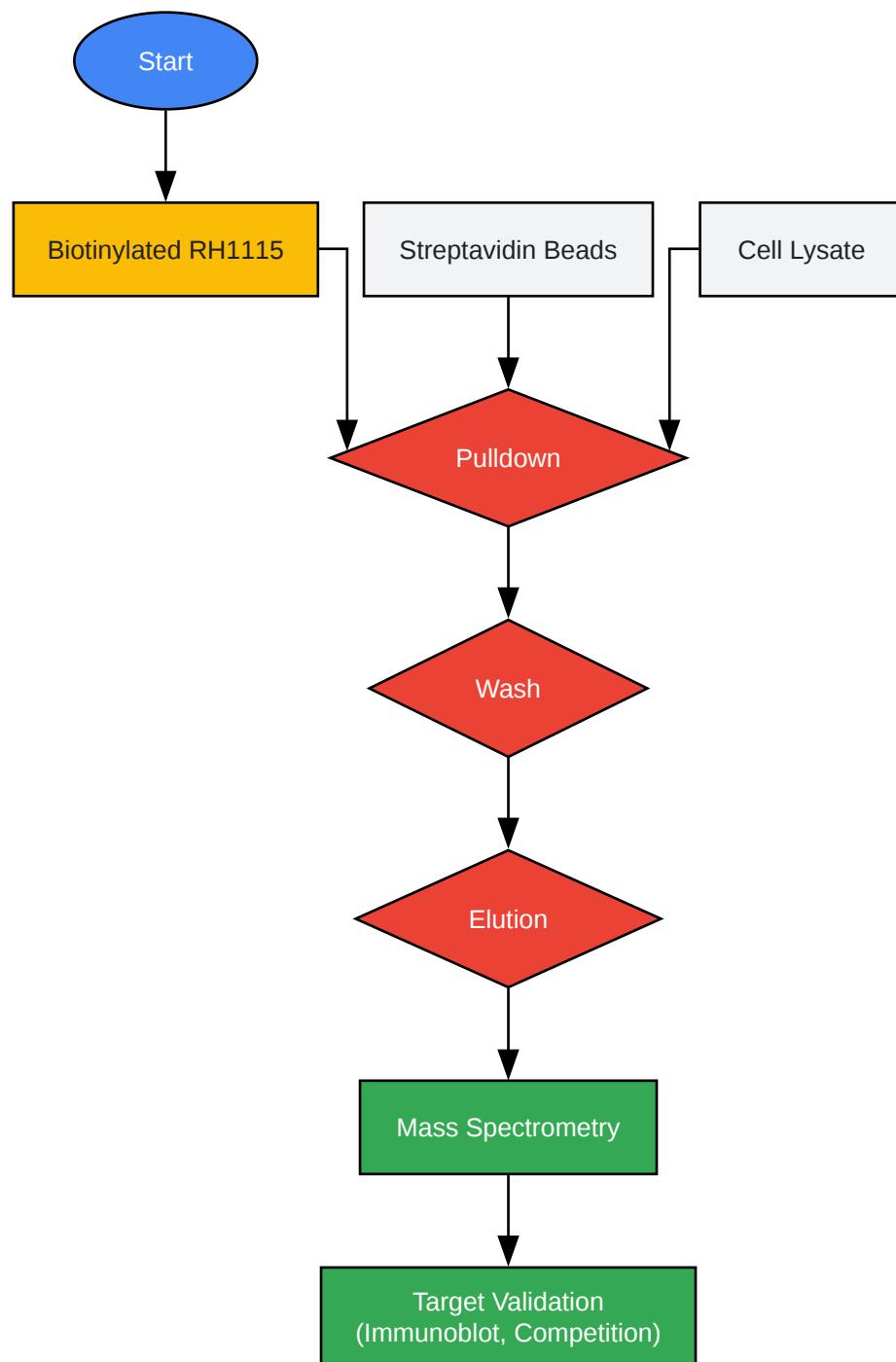
- Cell Lysis: Cells (e.g., i³Neurons) are treated with **RH1115** or DMSO for a specified time (e.g., 72 hours). After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., LC3, p70S6K, LAMP1, Lamin A/C, and a loading control like β -actin or tubulin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to the loading control. The ratio of LC3-II to LC3-I is a key readout for autophagy induction.

Biotin-RH1115 Pulldown Assay for Target Identification


This protocol is designed to identify the protein targets of **RH1115**.

- Probe Preparation: A biotinylated version of **RH1115** (Biotin-RH1115) is synthesized.
- Bead Incubation: Streptavidin-coated magnetic beads are incubated with Biotin-RH1115, biotin acid (as a negative control), or DMSO.
- Cell Lysate Incubation: Cell lysates are added to the bead-compound mixtures and incubated to allow for protein binding.

- Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
- Mass Spectrometry: The eluted proteins are identified by mass spectrometry.
- Validation: Candidate protein targets are validated through competition experiments, where the pulldown is performed in the presence of excess non-biotinylated **RH1115**, and by immunoblotting.


Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of **RH1115** and the experimental workflows.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **RH1115**-induced autophagy.

[Click to download full resolution via product page](#)

Caption: Workflow for **RH1115** target identification.

Conclusion and Future Directions

RH1115 represents a significant advancement in the field of autophagy modulation. Its ability to induce autophagy independently of the mTOR pathway, coupled with its identified targets, Lamin A/C and LAMP1, opens new avenues for research and therapeutic development. The data and protocols presented in this guide provide a solid foundation for further investigation into the precise molecular mechanisms by which **RH1115** exerts its effects and for exploring its potential in treating diseases associated with impaired autophagy. Future studies should focus on elucidating the downstream signaling events following **RH1115**'s interaction with its targets and on evaluating its efficacy and safety in preclinical models of neurodegenerative and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [RH1115: A Novel Small-Molecule Inducer of mTOR-Independent Autophagy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12380108#the-role-of-rh1115-in-mtor-independent-autophagy-activation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com